![molecular formula C21H22N2O4 B2689110 3,4-dimethoxy-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide CAS No. 851405-03-3](/img/structure/B2689110.png)
3,4-dimethoxy-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide
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Overview
Description
The compound “3,4-dimethoxy-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide” is a complex organic molecule. It contains a quinoline ring, which is a heterocyclic aromatic organic compound. It also has a benzamide moiety, which is a type of amide functional group with a benzene ring .
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple rings and functional groups. It includes a quinoline ring, a benzamide moiety, and methoxy groups .Scientific Research Applications
Synthesis and Chemical Properties
The compound 3,4-dimethoxy-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide belongs to a broader class of chemical compounds that are synthesized and studied for their unique chemical properties and potential applications in various fields, including medicinal chemistry and materials science. Research on similar compounds has led to the development of new synthetic pathways and the exploration of their cytotoxic activity against certain cancer cell lines. For instance, the reaction of quinoline derivatives with primary amines to produce carboxamide derivatives has been studied for their potential cytotoxic activity against murine leukemia, human leukemia, and other cancer cell lines, demonstrating significant potency in some compounds (Deady et al., 2003).
Potential Biological Activities
Compounds within this chemical family, including 3,4-dimethoxy-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide, are of interest in drug discovery due to their potential biological activities. Studies on similar quinoline and benzamide derivatives have shown promising biological activities, such as inhibiting nitric oxide production in microglia cells, which could have implications for treating neuroinflammatory diseases (Kim et al., 2009). Additionally, nickel complexes of N-(quinolin-8-yl)benzamide derivatives have been synthesized and shown to exhibit catalytic activities in ethylene oligomerization, suggesting potential applications in industrial catalysis (Wang et al., 2009).
Pharmaceutical Applications
The pharmaceutical applications of quinoline and benzamide derivatives are an area of significant interest. These compounds have been synthesized and evaluated for their antioxidant and antibacterial activities, showing promising results against various bacterial strains, which highlights their potential as new antibacterial agents (Shankerrao et al., 2013). Moreover, novel synthetic routes to these compounds could lead to the development of drugs with improved systemic exposure, as demonstrated in studies aimed at synthesizing analogs of known therapeutic agents (Owton et al., 1995).
Future Directions
properties
IUPAC Name |
3,4-dimethoxy-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O4/c1-13-4-5-14-11-16(21(25)23-17(14)10-13)8-9-22-20(24)15-6-7-18(26-2)19(12-15)27-3/h4-7,10-12H,8-9H2,1-3H3,(H,22,24)(H,23,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWFWTHKRSFTQRU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C(=O)N2)CCNC(=O)C3=CC(=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dimethoxy-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide |
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